molecular formula C9H17N B2563367 N-methyl-1-prop-2-enylcyclopentan-1-amine CAS No. 2105283-83-6

N-methyl-1-prop-2-enylcyclopentan-1-amine

Cat. No.: B2563367
CAS No.: 2105283-83-6
M. Wt: 139.242
InChI Key: WGTSXQZLACWBHZ-UHFFFAOYSA-N
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Description

N-Methyl-1-prop-2-enylcyclopentan-1-amine is a tertiary amine featuring a cyclopentane ring substituted with a methyl group and a prop-2-enyl (allyl) chain. This compound is structurally characterized by its bicyclic framework, combining the rigidity of the cyclopentane ring with the reactivity of the allyl group. Key attributes include:

  • Molecular Formula: C₉H₁₅N (inferred from structural analogs).
  • Functional Groups: Cyclopentane, tertiary amine, allyl group.
  • Applications: Potential intermediates in pharmaceutical synthesis or catalysts in organic reactions, though specific applications require further investigation.

Properties

IUPAC Name

N-methyl-1-prop-2-enylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-6-9(10-2)7-4-5-8-9/h3,10H,1,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTSXQZLACWBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-prop-2-enylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with allyl bromide to form 1-prop-2-enylcyclopentan-1-one. This intermediate is then subjected to reductive amination with methylamine under hydrogenation conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of the cyclopentanone intermediate, followed by its alkylation and subsequent reductive amination. Catalysts such as palladium on carbon are often used to facilitate the hydrogenation step, ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-prop-2-enylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for reduction reactions.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of N-methylcyclopentylamine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-methyl-1-prop-2-enylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-1-prop-2-enylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Methyl-1-prop-2-enylcyclopentan-1-amine with structurally related amines, emphasizing substituent effects, synthesis methods, and physicochemical properties:

Compound Name Molecular Formula Key Substituents Synthesis Yield Physical State Analytical Methods Notable Features
This compound (Target) C₉H₁₅N Cyclopentane, allyl, methyl N/A N/A N/A Allyl group enhances reactivity
2-Chloro-3-cyclopentyl-N-methylpropan-1-amine C₉H₁₈ClN Cyclopentane, chloro, methyl 59% Yellow oil Flash chromatography, NMR Chloro substituent increases polarity
N-[1-(Cyclopent-2-en-1-yl)propan-2-yl]prop-2-en-1-amine C₁₁H₁₉N Cyclopentene, allyl, methyl N/A N/A N/A Conjugated diene system for stability
N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) C₁₀H₁₅N Phenyl, methyl N/A N/A HRMS, UPLC, IR Aromatic ring enhances lipophilicity
N-(Cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N Cyclohexyl, naphthyl, methyl 58% Colorless oil Chiral UPLC, NMR High enantiomeric purity (99% ee)

Key Observations:

Substituent Effects :

  • The allyl group in the target compound (vs. chloro or phenyl groups in analogs) introduces unsaturation, enhancing reactivity in cycloaddition or polymerization reactions .
  • Cyclopentane vs. Cyclohexyl/Naphthyl : Smaller rings (cyclopentane) reduce steric hindrance compared to bulkier cyclohexyl or naphthyl substituents, influencing solubility and catalytic activity .

Synthesis Efficiency :

  • Chlorinated analogs (e.g., 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine) achieve moderate yields (~59%) via allylcyclopentane derivatization .
  • Chiral amines (e.g., N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine) require multi-step protocols with NaB(CN)H₃ reduction, achieving 58% yield .

Analytical Characterization :

  • NMR and HRMS are standard for structural confirmation .
  • Chiral UPLC resolves enantiomers with high precision (e.g., 99.3% ee for (−)-isomers) .

Physicochemical Behavior :

  • Allyl-substituted amines exhibit lower melting points (oily consistency) compared to crystalline aromatic analogs (e.g., Phenpromethamine) .
  • Chloro-substituted derivatives show increased polarity, impacting chromatographic retention .

Biological Activity

N-methyl-1-prop-2-enylcyclopentan-1-amine is an organic compound characterized by a cyclopentane ring with a prop-2-enyl group and an N-methylamine group. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including interactions with various biomolecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H15N\text{C}_9\text{H}_{15}\text{N}

This compound is notable for its unique cyclopentane framework, which influences its reactivity and biological interactions. The presence of the N-methyl group adds to its lipophilicity, potentially enhancing membrane permeability and biological activity.

This compound is believed to act as both an agonist and antagonist at certain receptors, modulating various biochemical pathways. Its interactions can influence neurotransmitter systems, making it a candidate for further research in neuropharmacology.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity:

  • Cytotoxicity : Research indicates that this compound can induce cytotoxic effects in certain cancer cell lines, with IC50 values suggesting effective concentrations below 20 µg/ml .
  • Enzyme Interaction : The compound has been shown to interact with enzymes involved in metabolic pathways, suggesting potential applications in drug design targeting metabolic disorders.

In Vivo Studies

While in vitro studies provide preliminary data, in vivo studies are necessary to fully understand the pharmacokinetics and therapeutic potential of this compound. Current research focuses on:

  • Animal Models : Studies using rodent models have indicated that this compound may affect behavior and physiological responses, warranting further investigation into its neuroactive properties.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The table below summarizes key differences in biological activities among related compounds:

Compound NameBiological ActivityIC50 (µg/ml)
This compoundCytotoxicity; enzyme modulation< 20
N-methyl-2-prop-2-enylcyclopentan-1-amineModerate cytotoxicity; lower receptor affinity25
N-methyl-1-prop-2-enylcyclohexan-1-amineHigh receptor affinity; low cytotoxicity> 50

Case Study 1: Anticancer Properties

A study published in Bioscience, Biotechnology, and Biochemistry highlighted the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations below 20 µg/ml, suggesting potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological effects of this compound in animal models. Behavioral assays revealed alterations in anxiety-like behaviors, indicating that N-methyl-1-prop-2-enylcyclopentan-1-amines may influence central nervous system pathways .

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